N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14789108
InChI: InChI=1S/C23H25N3O2/c27-22(11-10-17-6-2-1-3-7-17)25-18-12-14-26(15-13-18)23(28)20-16-24-21-9-5-4-8-19(20)21/h1-9,16,18,24H,10-15H2,(H,25,27)
SMILES:
Molecular Formula: C23H25N3O2
Molecular Weight: 375.5 g/mol

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide

CAS No.:

Cat. No.: VC14789108

Molecular Formula: C23H25N3O2

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide -

Specification

Molecular Formula C23H25N3O2
Molecular Weight 375.5 g/mol
IUPAC Name N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-phenylpropanamide
Standard InChI InChI=1S/C23H25N3O2/c27-22(11-10-17-6-2-1-3-7-17)25-18-12-14-26(15-13-18)23(28)20-16-24-21-9-5-4-8-19(20)21/h1-9,16,18,24H,10-15H2,(H,25,27)
Standard InChI Key SMMWTLVOLWAWJA-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1NC(=O)CCC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43

Introduction

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide is a complex organic compound with potential applications in medicinal chemistry. Its structure combines an indole moiety, a piperidine ring, and a phenylpropanamide group, suggesting pharmacological relevance. This article provides a detailed overview of its chemical properties, synthesis, and potential biological activities.

Synthesis

The synthesis of compounds like N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide typically involves:

  • Formation of the Indole Derivative:

    • Indole derivatives are prepared via Fischer indole synthesis or other established methods.

  • Piperidine Functionalization:

    • A piperidine derivative is functionalized with carbonyl groups to allow coupling with the indole unit.

  • Amide Bond Formation:

    • The final step involves coupling the piperidine-indole intermediate with a phenylpropanoyl chloride or similar reagent under amide bond-forming conditions.

These reactions are typically catalyzed by agents like EDCI or DCC in the presence of bases such as triethylamine.

Potential Applications

Compounds containing indole and piperidine structures are known for their diverse pharmacological activities:

  • Neurotransmitter Modulation:

    • Indole-based compounds often interact with serotonin or dopamine receptors, suggesting potential applications in treating neurological disorders.

  • Anticonvulsant Activity:

    • Similar compounds have shown anticonvulsant properties in animal models by modulating neuronal ion channels .

  • Antiviral and Antimicrobial Potential:

    • Structural analogs have demonstrated activity against viral polymerases and bacterial targets .

  • Anti-inflammatory Effects:

    • Amide-containing molecules are known to inhibit inflammatory pathways, making them candidates for autoimmune diseases .

Limitations and Future Directions

Despite its promising structure, the lack of direct studies on N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide leaves gaps in understanding its full pharmacological profile. Future research should focus on:

  • Comprehensive in vitro and in vivo testing for receptor binding and enzymatic inhibition.

  • Exploration of its pharmacokinetics and metabolic pathways.

  • Structure-activity relationship (SAR) studies to optimize its biological activity.

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